1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, is reacted with an appropriate reagent to form the dichlorophenyl intermediate.
Formation of the Pyrazinyl Intermediate: Pyrazine is reacted with a suitable reagent to form the pyrazinyl intermediate.
Coupling Reaction: The dichlorophenyl intermediate and the pyrazinyl intermediate are coupled under specific reaction conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the interactions of urea derivatives with biological systems.
Medicine: Potential use in drug discovery and development due to its unique chemical structure.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Affecting their activity and leading to biological effects.
Modulate Signaling Pathways: Influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(piperidin-4-yl)urea: Lacks the pyrazinyl group.
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Contains a pyridinyl group instead of a pyrazinyl group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is unique due to the presence of both the pyrazinyl and piperidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O/c18-14-2-1-13(9-15(14)19)23-17(25)22-10-12-3-7-24(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWWHWKPWUJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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